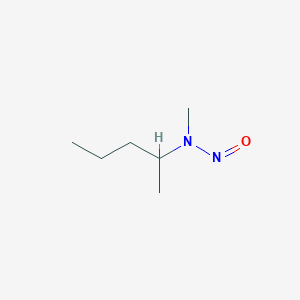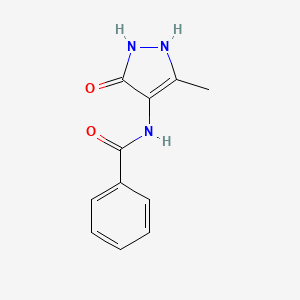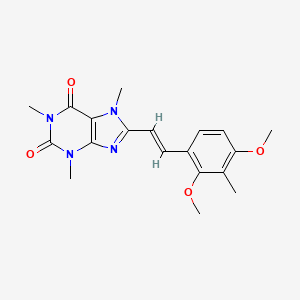
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with dimethoxy and methyl groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine typically involves the following steps:
Starting Materials: The synthesis begins with caffeine and 2,4-dimethoxy-3-methylbenzaldehyde.
Reaction: A Wittig reaction is employed to form the styryl group. This involves the reaction of the benzaldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide.
Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to ethyl-substituted caffeine derivatives.
Substitution: Formation of various substituted caffeine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the effects of styryl substitution on caffeine’s chemical properties.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and cancer treatment.
Mecanismo De Acción
The mechanism of action of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with adenosine receptors, similar to caffeine, but with altered binding affinity due to the styryl substitution.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
8-Styrylcaffeine: A simpler derivative without the dimethoxy and methyl substitutions.
8-(2,4-Dimethoxystyryl)caffeine: Lacks the methyl group on the styryl moiety.
8-(3-Methylstyryl)caffeine: Lacks the dimethoxy groups on the styryl moiety.
Uniqueness
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is unique due to the combined presence of dimethoxy and methyl groups on the styryl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
155271-25-3 |
|---|---|
Fórmula molecular |
C19H22N4O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(2,4-dimethoxy-3-methylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N4O4/c1-11-13(26-5)9-7-12(16(11)27-6)8-10-14-20-17-15(21(14)2)18(24)23(4)19(25)22(17)3/h7-10H,1-6H3/b10-8+ |
Clave InChI |
ROUAPUNGPKQONG-CSKARUKUSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1OC)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC |
SMILES canónico |
CC1=C(C=CC(=C1OC)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



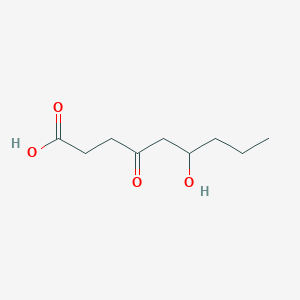
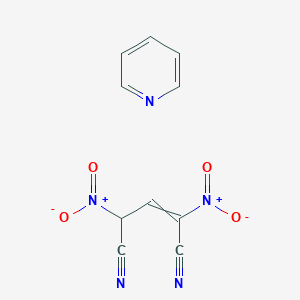
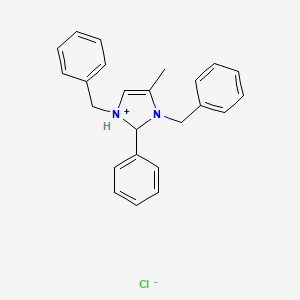

![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)

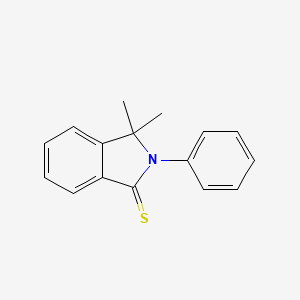
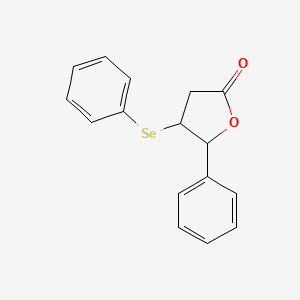
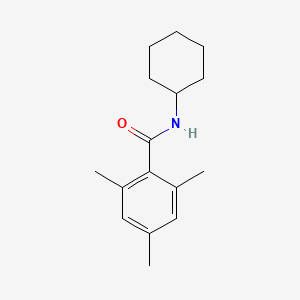
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
